2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol (Santa Cruz Biotechnology product code: sc-495316) is a phenolic derivative featuring a 2,5-dimethylphenyl-substituted aminomethyl group at the ortho position of a 6-ethoxyphenol backbone. Its molecular formula is C₁₇H₂₁NO₂, with a calculated molar mass of 283.35 g/mol. The ethoxy group at the para position of the phenol enhances solubility in organic solvents, while the dimethylphenyl and aminomethyl moieties contribute to its hydrogen-bonding capacity and electrophilic reactivity . This compound is part of a broader class of structurally related derivatives used in synthetic chemistry and biochemical research, particularly for ligand design and small-molecule modulation of biological targets .
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[(2,5-dimethylanilino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C17H21NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-10-12(2)8-9-13(15)3/h5-10,18-19H,4,11H2,1-3H3 |
InChI Key |
AYSOTHYSOZGMPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol involves several steps. One common synthetic route includes the reaction of 2,5-dimethylphenylamine with formaldehyde and 6-ethoxyphenol under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The methyl groups in the target compound (electron-donating) stabilize intermediates in synthetic reactions, whereas chlorine or bromine substituents (electron-withdrawing) in analogs like sc-495299 and sc-495300 enhance electrophilicity and reactivity toward nucleophiles .
- Solubility and Lipophilicity : Ethoxy groups (e.g., sc-495315) improve solubility in polar aprotic solvents compared to methoxy or chloro analogs . Chlorine and bromine increase logP values, favoring membrane permeability in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
